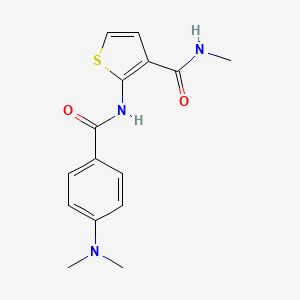

2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide

Description

2-(4-(Dimethylamino)benzamido)-N-methylthiophene-3-carboxamide is a thiophene-3-carboxamide derivative featuring a para-dimethylamino-substituted benzamido group at the 2-position of the thiophene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene and benzamide derivatives, which are known for antimicrobial, anti-inflammatory, and kinase-inhibitory activities .

Properties

IUPAC Name |

2-[[4-(dimethylamino)benzoyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-16-14(20)12-8-9-21-15(12)17-13(19)10-4-6-11(7-5-10)18(2)3/h4-9H,1-3H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXFQFOPJDAETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)benzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. This acid chloride is then reacted with N-methylthiophene-3-carboxamide in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps may involve advanced techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Reactivity

Target Compound

- Core Structure: Thiophene-3-carboxamide with a 4-(dimethylamino)benzamido substituent.

- Key Functional Groups: Carboxamide group at position 3 of thiophene. Para-dimethylamino benzamido group at position 2.

- This aligns with findings in resin chemistry, where para-substituted dimethylamino groups (e.g., ethyl 4-(dimethylamino)benzoate) exhibit higher reactivity than ortho/meta analogs .

Analog 1 : 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide ()

- Core Structure: Thiophene-3-carboxamide with acetyl, amino, and chlorophenyl substituents.

- Key Differences: Lacks the dimethylamino group; includes electron-withdrawing chlorine and acetyl groups.

Analog 2 : Ethyl 4-(Dimethylamino)benzoate ()

- Core Structure: Benzoate ester with a para-dimethylamino group.

- Reactivity: Demonstrates high reactivity in resin polymerization due to the para-dimethylamino group, suggesting similar electronic effects in the target compound .

Physical and Chemical Properties

Notable Trend: The para-dimethylamino group consistently enhances reactivity across analogs, but solubility varies with functional groups (e.g., ester vs. carboxamide) .

Biological Activity

2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a dimethylamino group, a benzamido moiety, and a thiophene ring, suggest diverse interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The dimethylamino group enhances its solubility and facilitates hydrogen bonding with biological macromolecules, while the thiophene ring allows for π-π stacking interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values are promising, suggesting potential for development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Another investigation focused on the compound's effects on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.